molecular formula C15H19N3O4 B12901894 Diethyl 1-(2-methyl-1h-indol-3-yl)hydrazine-1,2-dicarboxylate CAS No. 6267-86-3

Diethyl 1-(2-methyl-1h-indol-3-yl)hydrazine-1,2-dicarboxylate

Cat. No.: B12901894
CAS No.: 6267-86-3
M. Wt: 305.33 g/mol
InChI Key: HTXYZCLEGGXGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 1-(2-methyl-1h-indol-3-yl)hydrazine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(2-methyl-1h-indol-3-yl)hydrazine-1,2-dicarboxylate typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones or aldehydes under acidic conditions to form the indole ring. For this compound, the reaction involves the condensation of 2-methylindole with diethyl hydrazine-1,2-dicarboxylate in the presence of an acid catalyst such as acetic acid or hydrochloric acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(2-methyl-1h-indol-3-yl)hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Halogenation, nitration, and sulfonation can be performed using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and hydrazines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Diethyl 1-(2-methyl-1h-indol-3-yl)hydrazine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 1-(2-methyl-1h-indol-3-yl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methyl-1h-indol-3-yl)ethanone
  • 1-(2-methyl-1h-indol-3-yl)acetic acid
  • 1-(2-methyl-1h-indol-3-yl)propane-1,2-diol

Uniqueness

Diethyl 1-(2-methyl-1h-indol-3-yl)hydrazine-1,2-dicarboxylate is unique due to its specific structure, which combines the indole ring with a hydrazine and diethyl dicarboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

6267-86-3

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

ethyl N-(ethoxycarbonylamino)-N-(2-methyl-1H-indol-3-yl)carbamate

InChI

InChI=1S/C15H19N3O4/c1-4-21-14(19)17-18(15(20)22-5-2)13-10(3)16-12-9-7-6-8-11(12)13/h6-9,16H,4-5H2,1-3H3,(H,17,19)

InChI Key

HTXYZCLEGGXGRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN(C1=C(NC2=CC=CC=C21)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.